molecular formula C12H16N2S B13598769 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine

Cat. No.: B13598769
M. Wt: 220.34 g/mol
InChI Key: AUZBCSMSRRAWII-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with N-methylbutan-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for benzothiazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride may produce primary amines .

Scientific Research Applications

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Benzothiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.

    Medicine: The compound is investigated for its potential as an anticancer agent.

    Industry: In the industrial sector, benzothiazole derivatives are used as additives in rubber vulcanization, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-methylbutan-1-amine

InChI

InChI=1S/C12H16N2S/c1-13-9-5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,13H,4-5,8-9H2,1H3

InChI Key

AUZBCSMSRRAWII-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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